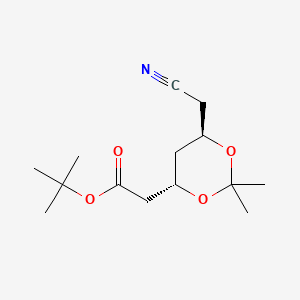

tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-[(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNRMEJBKMQHMC-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H](C[C@H](O1)CC(=O)OC(C)(C)C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675781 | |

| Record name | tert-Butyl [(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186508-95-2 | |

| Record name | 1,1-Dimethylethyl (4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186508-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves multiple steps. One common method includes the reaction of tert-butyl acetoacetate with a suitable dioxane derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the correct stereochemistry of the product. Industrial production methods may involve large-scale reactions in specialized reactors to optimize yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group or other substituents are replaced by different nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₄H₂₃N₁O₄

Molecular Weight: 269.34 g/mol

CAS Number: 125971-94-0

IUPAC Name: tert-butyl 2-[(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

The compound features a dioxane ring structure with a cyanomethyl group, which contributes to its reactivity and utility in organic synthesis.

Intermediate in Statin Synthesis

One of the primary applications of tert-butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is its role as a chiral intermediate in the production of HMG-CoA reductase inhibitors (statins). Statins are widely used to lower cholesterol levels and prevent cardiovascular diseases. The compound is particularly relevant in the synthesis of:

- Rosuvastatin

- Fluvastatin

- Pitavastatin

These statins are known for their efficacy in managing cholesterol levels through competitive inhibition of the HMG-CoA reductase enzyme .

Chiral Building Block

The compound's chirality makes it an essential building block in asymmetric synthesis. Its unique stereochemistry allows for the creation of various biologically active compounds with desired optical properties. This application is crucial in drug development where the stereochemistry can significantly affect the pharmacological activity and safety profile of the drug .

Case Study 1: Synthesis of Rosuvastatin

In a recent study, researchers demonstrated the efficient synthesis of rosuvastatin using tert-butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate as a key intermediate. The study highlighted the compound's ability to facilitate selective transformations that lead to high yields of the desired statin with minimal by-products .

Case Study 2: Development of Novel HMG-CoA Inhibitors

Another investigation focused on modifying the dioxane framework to enhance the potency of existing HMG-CoA inhibitors. By utilizing tert-butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate in synthetic pathways, researchers were able to create novel compounds that exhibited improved efficacy against cholesterol biosynthesis .

Mechanism of Action

The mechanism by which tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate exerts its effects involves interactions with specific molecular targets. The cyanomethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The dioxane ring structure also plays a role in stabilizing the compound and facilitating its reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

tert-Butyl 2-((4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Compound 11)

- Substituent: 2-Aminoethyl group instead of cyanomethyl.

- Synthesis : Catalytic hydrogenation of nitrile precursors; yield >95% .

- Applications : Intermediate in atorvastatin synthesis .

- Key Difference: Aminoethyl group enhances water solubility and reactivity in amide bond formation .

tert-Butyl 2-((4R,6R)-6-(2-(2-(2-Acetamido-5-bromophenyl)-2,2-difluoroacetamido)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Compound 13d)

Stereoisomeric Comparisons

tert-Butyl 2-((4R,6S)-6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Functional Group Modifications

tert-Butyl 2-((4R,6R)-6-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Compound 18)

- Substituent : 2-Bromoethyl group.

- Synthesis : Deaminative bromination; yield 68% .

- Applications : Alkylating agent in cross-coupling reactions .

- Key Difference : Bromine enhances electrophilicity for nucleophilic substitutions .

tert-Butyl 2-((4R,6S)-6-(Acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Biological Activity

tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, also known by its CAS number 125971-94-0, is a compound of interest due to its structural characteristics and potential biological applications. This compound serves as an intermediate in the synthesis of atorvastatin, a well-known statin used for lowering cholesterol levels. Understanding its biological activity can provide insights into its role in pharmacology and medicinal chemistry.

The molecular formula of tert-butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is C₁₄H₂₃NO₄ with a molecular weight of 269.34 g/mol. It appears as a light yellow crystalline powder with a melting point ranging from 65 to 70 °C. The compound's structure is characterized by a dioxane ring and a cyanomethyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃NO₄ |

| Molecular Weight | 269.34 g/mol |

| Appearance | Light yellow crystalline powder |

| Melting Point | 65 - 70 °C |

| Purity | ≥96% |

The primary biological activity associated with tert-butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is linked to its role as an intermediate in the synthesis of atorvastatin. Atorvastatin functions as a selective competitive inhibitor of HMG-CoA reductase, an enzyme crucial in the cholesterol biosynthesis pathway. By inhibiting this enzyme, atorvastatin effectively reduces levels of LDL cholesterol and triglycerides in patients with hypercholesterolemia .

Pharmacological Studies

Research indicates that compounds similar to tert-butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate exhibit significant effects on lipid metabolism. A study demonstrated that atorvastatin significantly lowers LDL cholesterol levels by approximately 30% to 50% depending on the dosage . The presence of the cyanomethyl group in the structure enhances its lipophilicity, allowing better membrane penetration and bioavailability.

Toxicological Profile

Toxicological assessments indicate that while atorvastatin is generally well-tolerated, potential side effects include muscle pain (myopathy), liver enzyme elevations, and gastrointestinal disturbances. The safety profile of tert-butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate as an intermediate has not been extensively studied; however, it is important to consider the implications of its use in synthetic pathways for pharmaceuticals .

Case Study 1: Efficacy in Hypercholesterolemia

A clinical trial involving atorvastatin demonstrated significant reductions in cardiovascular events among patients with elevated cholesterol levels. The trial reported that patients receiving atorvastatin had a 36% lower risk of major cardiovascular events compared to placebo groups . This underscores the importance of intermediates like tert-butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate in producing effective lipid-lowering therapies.

Case Study 2: Synthesis and Optimization

Research focused on optimizing the synthesis of atorvastatin highlighted the role of tert-butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate as a key intermediate. Modifications to the synthetic route improved yield and purity while maintaining biological activity . This optimization is crucial for large-scale production and cost-effectiveness in pharmaceutical manufacturing.

Q & A

Q. What are the key synthetic routes for tert-butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, and how do reaction conditions impact yield?

The compound is synthesized via multi-step protocols involving acetylation, cyclization, and stereochemical control. For example, acetylation of intermediate alcohols using acetyl chloride in dichloromethane with pyridine as a base achieves 86% yield after 1 hour at 20°C . Cyclization with 2,2-dimethoxypropane and methanesulfonic acid in toluene at 0–5°C yields 88.1% after 4 hours . Optimizing stoichiometry (e.g., 2.5 equivalents of acetyl chloride) and temperature (e.g., 115°C for 7 hours in tetra-n-butylammonium acetate) is critical for minimizing side products .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR : Assign stereochemistry using coupling constants (e.g., H NMR δ 1.2–1.4 ppm for tert-butyl groups) .

- HPLC : Monitor purity (≥95–98%) with C18 columns and acetonitrile/water mobile phases .

- Chiral chromatography : Achieve >99.99% enantiomeric excess (de) using acidic hydrolysis (2N HCl, 48 hours) followed by silica gel chromatography .

- Melting point : 65–70°C for crystalline forms .

Q. How should this compound be stored to ensure stability during experiments?

Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the dioxane ring or tert-butyl ester. Moisture-sensitive intermediates require desiccants like silica gel .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical discrepancies in intermediates during synthesis?

Discrepancies in CAS registry numbers (e.g., 125971-94-0 vs. 196085-84-4) often arise from diastereomer misassignment . Use NOESY NMR to confirm spatial proximity of substituents (e.g., cyanomethyl and acetate groups in cis-4S,6R configuration). X-ray crystallography of brominated derivatives (e.g., tert-butyl 2-((4R,6S)-6-(bromomethyl)-dioxan-4-yl)acetate) can unambiguously assign stereochemistry .

Q. How can reaction mechanisms for protecting group strategies be validated?

The tert-butyl group acts as a steric shield during nucleophilic substitutions. Mechanistic studies using deuterated solvents (e.g., CDCl₃) and kinetic isotope effects reveal that acetylation proceeds via a two-step SN2 pathway . Computational modeling (DFT) supports transition-state stabilization by the dioxane ring’s chair conformation .

Q. What methodologies optimize enantioselective synthesis of this compound?

- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts during cyclization to enhance diastereomeric ratios .

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in biphasic systems to invert configurations at the 6-position .

- Asymmetric hydrogenation : Palladium catalysts with chiral ligands (e.g., Josiphos) reduce ketone intermediates with >90% ee .

Contradictions and Troubleshooting

Q. How should researchers address conflicting CAS numbers or stereochemical descriptors in literature?

Cross-reference synthetic protocols (e.g., Jiangsu Alpha Pharmaceutical’s intermediate steps) and analytical data (InChI Key: DPNRMEJBKMQHMC-GHMZBOCLSA-N) to verify compound identity . Discrepancies in CAS numbers (e.g., 125971-94-0 vs. 154026-95-6) often reflect batch-specific impurities or isomeric variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.